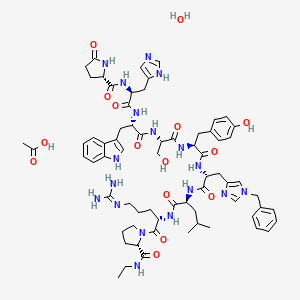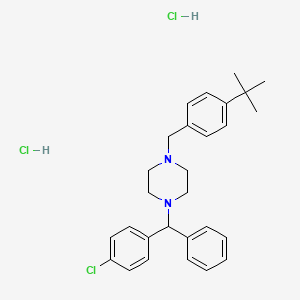![molecular formula C22H22N6O2 B10774619 Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID21939274C1” is a small molecular drug with a molecular weight of 402.4 . It is known for its investigative properties and is used in various scientific research applications. The compound’s structure and properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of “PMID21939274C1” involves synthetic routes that include specific reaction conditions. The compound can be synthesized through various methods, including one-step, two-step, hydrothermal, and template methods . These methods involve the use of different reagents and conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
“PMID21939274C1” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
The compound “PMID21939274C1” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, the compound is investigated for its therapeutic potential in treating various diseases . Additionally, it has applications in the industry, where it is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of “PMID21939274C1” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain proteins and enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
“PMID21939274C1” can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with similar molecular weights, functional groups, and chemical reactivity . The uniqueness of “PMID21939274C1” lies in its specific combination of properties, which make it suitable for certain applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C22H22N6O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-cyano-5-quinoxalin-6-ylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N6O2/c1-15(2)30-22(29)28-9-7-27(8-10-28)21-17(13-23)11-18(14-26-21)16-3-4-19-20(12-16)25-6-5-24-19/h3-6,11-12,14-15H,7-10H2,1-2H3 |
InChI Key |
UVINGSLSDLUGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C3=CC4=NC=CN=C4C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
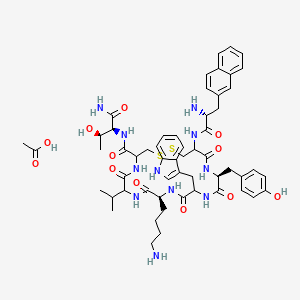
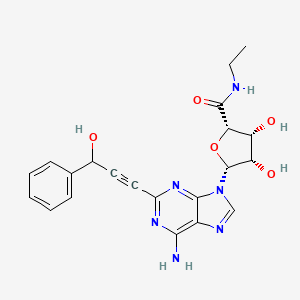
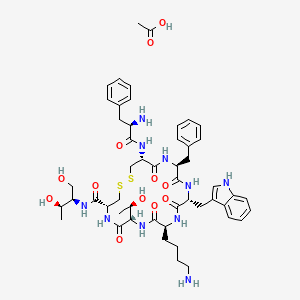
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)

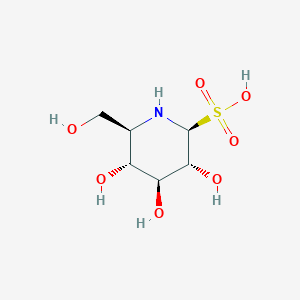
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
